REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[C:6]([O:8]C)[CH:5]=[CH:4][C:3]=1[C:10]([CH3:14])([CH3:13])[C:11]#[N:12].B(Br)(Br)Br>C(Cl)Cl>[F:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:10]([CH3:14])([CH3:13])[C:11]#[N:12]
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Name
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|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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FC1=C(C=CC(=C1)OC)C(C#N)(C)C
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Name
|
|
Quantity
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16 mL
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Type
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reactant
|
Smiles
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B(Br)(Br)Br
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Name
|
|
Quantity
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75 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stir for 48 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction was quenched with 0.5N HCl (50 mL)
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Type
|
ADDITION
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Details
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poured into water (100 mL)
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
|
the aqueous was extracted with CH2Cl2 (50 mL)
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Type
|
WASH
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Details
|
The combined organics were washed with water (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting oil was used without further purification
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)O)C(C#N)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |